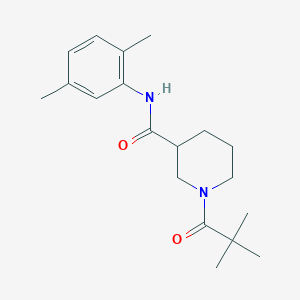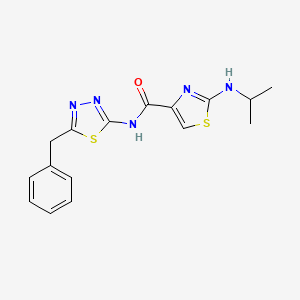
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis methods, often starting with substituted anilines or piperazines as precursors. The process typically includes steps like alkylation, acylation, and condensation reactions to introduce various functional groups into the molecule, tailored to achieve the desired biological activity and chemical stability. For example, Kinoyama et al. (2006) discussed the synthesis of a novel series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, highlighting the complexity and precision required in synthesizing such molecules (Kinoyama et al., 2006).
Molecular Structure Analysis
Molecular structure analysis involves detailed studies on the conformation and stereochemistry of the compound. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the arrangement of atoms within the molecule. This analysis is crucial for understanding the interaction of the compound with biological targets. The work by Wang et al. (2004) on a similar compound provides insight into how intramolecular interactions influence the overall structure and stability of such molecules (Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions and properties of N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide include its reactivity towards various reagents, stability under different conditions, and its ability to undergo specific chemical transformations. These properties are essential for its potential use in synthesizing more complex molecules or as a lead compound in drug development. The study by Dineshkumar and Parthiban (2022) on the synthesis and antioxidant potency of related compounds showcases the type of chemical reactivity and potential applications in medicinal chemistry (Dineshkumar & Parthiban, 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, play a crucial role in their pharmacokinetic profile and formulation development. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Khedhiri et al. (2016) detailed the physico-chemical characterization of a novel organic-inorganic hybrid material, providing an example of how physical properties are determined and their importance (Khedhiri et al., 2016).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-8-9-14(2)16(11-13)20-17(22)15-7-6-10-21(12-15)18(23)19(3,4)5/h8-9,11,15H,6-7,10,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDUEIAIHSNWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509783.png)
![8-bromo-6-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4509787.png)
![3-(4-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4509792.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4509799.png)
![N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B4509804.png)
![3,4-dichloro-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4509805.png)
![N-[3-(2-furyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4509816.png)

![1-({1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4509819.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4509843.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4509847.png)
![3-fluoro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4509849.png)
